Iron-free derivatives of heme with 4 methyl groups, 2 hydroxyethyl groups and 2 propionic acid groups attached to the pyrrole rings. Some of these PHOTOSENSITIZING AGENTS are used in the PHOTOTHERAPY of malignant NEOPLASMS.
Hematoporphyrin
CAS No.: 14459-29-1
Cat. No.: VC21347202
Molecular Formula: C34H38N4O6
Molecular Weight: 598.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14459-29-1 |
---|---|
Molecular Formula | C34H38N4O6 |
Molecular Weight | 598.7 g/mol |
IUPAC Name | 3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
Standard InChI | InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) |
Standard InChI Key | KFKRXESVMDBTNQ-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O |
Canonical SMILES | CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O |
Chemical Structure and Properties
Hematoporphyrin is a dicarboxylic acid derived from protoporphyrin IX, where the vinyl groups at positions 7 and 12 have been replaced by 1-hydroxyethyl groups . This structural modification produces its distinctive photochemical properties that are critical to its medical applications.
Molecular Details
Hematoporphyrin has the molecular formula C34H38N4O6 and a molecular weight of 598.7 g/mol . It belongs to the class of protoporphyrins and contains four pyrrole rings with specific functional groups: 4 methyl groups, 2 hydroxyethyl groups, and 2 propionic acid groups . The compound has multiple synonyms including haematoporphyrin, hematoporphyrin IX, and photodyn .
Physical and Chemical Properties
The physical and chemical properties of hematoporphyrin are summarized in the following table:
Property | Value |
---|---|
Melting point | 172.5°C |
Boiling point | 649.58°C (rough estimate) |
Density | 1.328 |
Refractive index | 1.6000 (estimate) |
Physical form | Solid |
Color | Purple to Black |
Stability | Light Sensitive |
Solubility | DMSO (Sparingly), Methanol (Slightly), Ethyl Acetate (Slightly) |
Table 1: Physical and chemical properties of hematoporphyrin
Spectroscopically, hematoporphyrin exhibits characteristic UV absorption maxima at 615.5, 565, 534.4, and 499.5nm in 0.1N NaOH, and at 597, 619, 634, 653, 683, and 701nm in 2N HCl .
Synthesis and Production
Traditional Sources and Purification
Historically, hematoporphyrin has been derived from hemin, which is abundantly available from slaughterhouses . The compound can be purified through crystallization methods by dissolving it in ethanol and adding water or ether to produce deep red crystals . It has also been recrystallized from methanol for higher purity .
Novel Synthetic Approaches
Recent advances in synthetic methods have produced alternatives to classical approaches. A significant development is the total synthesis of protoporphyrin IX and its disodium salt using a new method that differs from the traditional MacDonald condensation . The key synthetic step involves the reaction of unsymmetrical diiodo dipyrrylmethane with a known dipyrrylmethane . This coupling reaction directly produces the porphyrin structure without requiring an oxidizing agent .
This methodology is particularly valuable for industrial applications as it:
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Is suitable for multi-hundred gram scale synthesis
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Produces good quality product without requiring chromatography
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Ensures the product is free from any contaminants of animal origin
Derivative Synthesis
Hematoporphyrin serves as a precursor for several derivatives with enhanced therapeutic properties. For example, acetylation of hematoporphyrin followed by hydrolysis yields hematoporphyrin derivative (HPD), which is used in photodynamic therapy . Additionally, hematoporphyrin dimethyl ester can be transformed into complex porphyrin structures of the isobacteriochlorin type through a simple reaction sequence .
Medical and Therapeutic Applications
Photodynamic Therapy Principles
Hematoporphyrin and its derivatives function as photosensitizing agents that selectively accumulate in certain tissues and become activated when exposed to specific wavelengths of light . Upon activation, these compounds generate reactive oxygen species that can induce cell death in the target tissues .
Port Wine Stains
Hematoporphyrin monomethyl ether (HMME), a derivative of hematoporphyrin, has shown remarkable efficacy in treating port wine stains (PWS), which are congenital capillary malformations . Since 2017, HMME-photodynamic therapy (HMME-PDT) has successfully treated thousands of Chinese patients with PWS .
A clinical study evaluating HMME-PDT in adult Chinese patients with PWS demonstrated its effectiveness:
Efficacy Level | Purple Flat Type (n=65) | Purple and Hypertrophic Type (n=5) | Nodular Thickening Type |
---|---|---|---|
Excellent | 10.77% (7 patients) | 0% | 0% |
Good | 20.00% (13 patients) | 0% | 0% |
Fair | 64.62% (47 patients) | 100% (5 patients) | 0% |
No improvement | 4.62% (3 patients) | 0% | 100% |
Table 2: Efficacy of HMME-PDT in different types of port wine stains after two treatment sessions
The typical protocol involves intravenous injection of 5 mg/kg HMME followed by exposure to 532 nm LED green light with an irradiation power density of 85–95 mW/cm² for 20–25 minutes . The research indicates that multiple HMME-PDT treatments can improve response and cure rates, with better outcomes observed in younger patients (20-30 years) and facial/neck lesions compared to extremities .
Photodynamic Therapy for Neoplasms
Hematoporphyrin and its derivatives have been used to identify and treat neoplastic tissue in humans due to their preferential accumulation in cancerous tissues, causing them to fluoresce under UV light .
Conjugated Anticancer Approaches
Research has explored conjugating hematoporphyrin with anticancer drugs to create novel therapeutic agents. For example, a hematoporphyrin-mitomycin C conjugate has been investigated as a potential antitumor chemotherapy agent . While initial studies showed that this conjugate had lower antitumor effects than mitomycin C alone, it demonstrated more acceptable side effects, suggesting potential with optimized protocols .
Psychiatric Applications
Historically, hematoporphyrin has been used as an antidepressant and antipsychotic since the 1920s, though these applications are less common in modern medicine .
Research Advances and Future Directions
Synthetic Chemistry Innovations
The development of new synthetic pathways for hematoporphyrin and its derivatives continues to be an active area of research. These advances aim to improve yield, purity, and scalability while reducing production costs . Of particular interest is the ability to produce completely synthetic versions free from animal-derived contaminants, which represents a significant improvement for pharmaceutical manufacturing .
Novel Derivatives and Applications
Ongoing research is exploring new derivatives of hematoporphyrin with enhanced properties. For instance, hematoporphyrin dimethyl ester can be transformed into isobacteriochlorin structures that play key roles as coenzymes in sulfite and nitrite reduction in microorganisms and plants .
Expanded Clinical Applications
The clinical applications of hematoporphyrin and its derivatives continue to expand. Recent studies have demonstrated the effectiveness of HMME-PDT for vascular malformations, with research suggesting potential applications in treating other vascular anomalies .
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